molecular formula C13H18BrNO3S B14228092 3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine CAS No. 827575-52-0

3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine

Katalognummer: B14228092
CAS-Nummer: 827575-52-0
Molekulargewicht: 348.26 g/mol
InChI-Schlüssel: ZJIWNNPCYGTCCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine typically involves multiple steps. One common method includes the bromination of 2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-methoxy-1-methylbenzene
  • 1-Bromo-3-methoxy-2-methylbenzene

Comparison

Compared to similar compounds, 3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine is unique due to the presence of the piperidine ring and the sulfonyl group. These structural features contribute to its distinct chemical reactivity and potential applications. The presence of the sulfonyl group, in particular, enhances its solubility and stability, making it more suitable for certain industrial and research applications.

Eigenschaften

CAS-Nummer

827575-52-0

Molekularformel

C13H18BrNO3S

Molekulargewicht

348.26 g/mol

IUPAC-Name

3-bromo-2-methoxy-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18BrNO3S/c1-10-5-7-11(8-6-10)19(16,17)15-9-3-4-12(14)13(15)18-2/h5-8,12-13H,3-4,9H2,1-2H3

InChI-Schlüssel

ZJIWNNPCYGTCCD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.